Cefoselis hydrochloride

CAS No.:

Cat. No.: VC3324069

Molecular Formula: C19H23ClN8O6S2

Molecular Weight: 559 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23ClN8O6S2 |

|---|---|

| Molecular Weight | 559 g/mol |

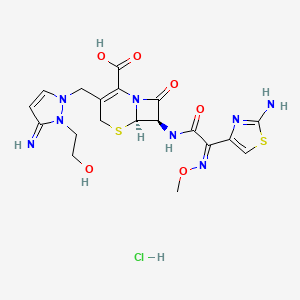

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |

| Standard InChI Key | NRCXQSKOHNLPOW-ZQCAECPKSA-N |

| Isomeric SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

| Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |

Introduction

Chemical Structure and Properties

Cefoselis hydrochloride, with the Chemical Abstracts Service (CAS) Registry Number 122841-10-5, has the chemical name (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The compound has a complex structure that includes a β-lactam ring, which is characteristic of cephalosporin antibiotics.

One distinctive feature of Cefoselis is its zwitterion structure, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria. This property allows the drug to quickly achieve high concentrations within bacterial cells, contributing to its enhanced antibacterial activity . The zwitterionic nature also influences its solubility and other physicochemical properties that are relevant to its pharmacological actions.

Mechanism of Action

Like other cephalosporins, Cefoselis hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The drug binds to penicillin-binding proteins (PBPs), particularly PBP3 and PBP2 in Staphylococcus species, disrupting the cross-linking of peptidoglycan chains that are essential for cell wall integrity . This binding leads to cell wall weakening and ultimately bacterial cell lysis.

Cefoselis demonstrates enhanced stability against β-lactamase enzymes compared to earlier generation cephalosporins. This stability prevents the drug from being hydrolyzed in the bacterial cytoplasm, allowing it to maintain its antibacterial activity even against certain β-lactamase-producing bacteria . The special zwitterion structure of Cefoselis can facilitate the drug molecule to quickly penetrate into the micropore channels in the outer membrane of Gram-negative bacteria, resulting in faster antibacterial actions .

Clinical Efficacy

The clinical efficacy of Cefoselis hydrochloride has been evaluated in multicenter, double-blind, randomized controlled trials. In one significant study conducted from February 2009 to August 2010 across five centers in China, Cefoselis was compared to Cefepime for treating acute bacterial infections . The study included a total of 276 patients, with 138 patients in each treatment group.

Patients received either 1.0 g of Cefoselis or Cefepime for moderate infections, or 2.0 g for severe infections, administered at 12-hour intervals for 7 to 14 days. The primary endpoints included cure rates and effective rates at the end of treatment.

Respiratory Tract Infections

For patients with respiratory tract infections, Cefoselis demonstrated a cure rate of 25% (21/60) and an effective rate of 86.67% (52/60). In comparison, Cefepime showed a cure rate of 30.65% (19/62) and an effective rate of 82.26% (51/62). Statistical analysis revealed no significant difference between the two treatments (p > 0.05), indicating comparable efficacy .

Urinary Tract Infections

In the treatment of urinary tract infections, Cefoselis achieved a cure rate of 82.81% (53/64) and an effective rate of 100% (64/64). Cefepime demonstrated a cure rate of 80.95% (51/63) and an effective rate of 98.41% (62/63). Again, no statistically significant differences were observed between the two treatments (p > 0.05) .

Table 1: Clinical Efficacy of Cefoselis compared to Cefepime

Antimicrobial Spectrum

Cefoselis hydrochloride exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The drug has shown effectiveness against several clinically important pathogens, including respiratory, urogenital, biliary, and abdominal infections caused by various susceptible bacteria .

Gram-positive Bacteria

Cefoselis demonstrates potent activity against Gram-positive bacteria, with particularly strong efficacy against Staphylococcus species. Studies have indicated that Cefoselis exhibits the strongest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) among all currently available cephalosporins . The susceptibility rates of methicillin-susceptible Staphylococcus aureus (MSSA) to Cefoselis have been reported as high as 93.5% to 100%, while susceptibility rates for MRSA range from 17.1% to 27.5% .

In addition, Cefoselis has shown activity against Streptococcus species and even some strains of Enterococcus that are resistant to other antimicrobial agents . Due to its potent affinity to penicillin-binding proteins PBP3 and PBP2 of Staphylococcus, Cefoselis exhibits stronger antibacterial activity in Gram-positive bacteria compared with third-generation and some current fourth-generation cephalosporins .

Gram-negative Bacteria

Cefoselis hydrochloride is active against a wide range of Gram-negative bacteria, including Escherichia coli, Klebsiella species, Pseudomonas, Enterobacter, Serratia, Proteus, Morganella, and Providencia . For Escherichia coli, which was one of the most common pathogens in clinical studies, Cefoselis demonstrated a cure rate and effective rate of 81.48% and 96.30%, respectively, identical to the rates observed with Cefepime .

For Klebsiella infections, the bacterial elimination rates were 90% with Cefoselis compared to 100% with Cefepime . Some studies have also shown that Cefoselis can be effective against certain AmpC enzyme-producing Gram-negative bacteria . Ardanuy et al. studied clinically isolated Klebsiella pneumoniae strains resistant to multiple drugs due to the inactivation of one 35 kD pore protein and found that some strains were susceptible to Cefoselis, likely due to its potent capacity to penetrate through the bacterial cell wall .

The bacterial eradication rates from clinical studies are presented in Table 2.

Table 2: Bacterial Eradication Rates for Cefoselis and Cefepime

Adsorption Properties

Studies have been conducted on the adsorption characteristics of Cefoselis hydrochloride on macroporous resin (HP-20) in aqueous solution. These investigations have examined the adsorption kinetics, isotherms, and thermodynamics of the compound .

The adsorption equilibrium data were correlated with the Langmuir and Freundlich equations, while adsorption kinetics were modeled using the Crank equation, with fitting for the diffusion coefficient. The liquid film mass transfer coefficient was estimated using the Carberry equation .

Thermodynamic analysis of the adsorption process revealed that it is spontaneous and exothermic, as indicated by the values of thermodynamic parameters including isosteric adsorption enthalpy, free energy, entropy, and adsorption activation energy. The physical nature of the adsorption mechanism was also established through these studies .

Dynamic adsorption studies were performed using HP-20 resin packed in a glass column to determine optimal parameters. The breakthrough curve was analyzed considering factors such as initial concentration, bed height, and residence time . These findings provide valuable information for potential pharmaceutical applications, including drug purification and formulation processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume